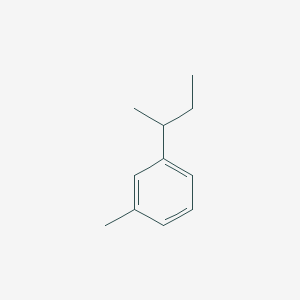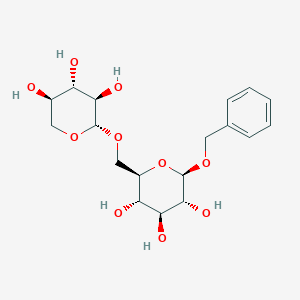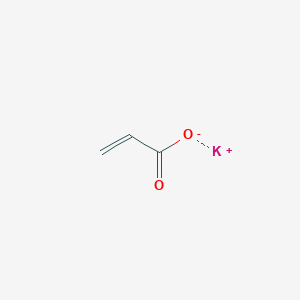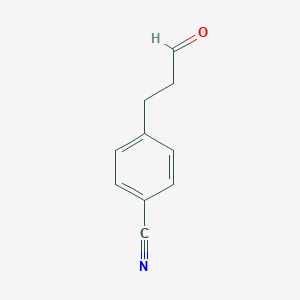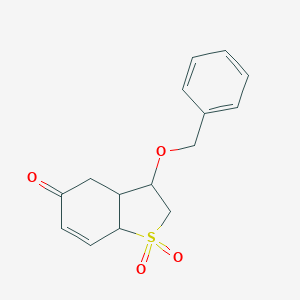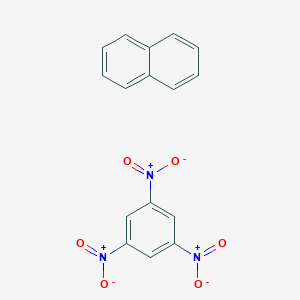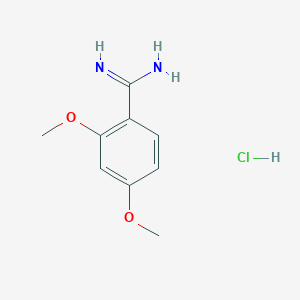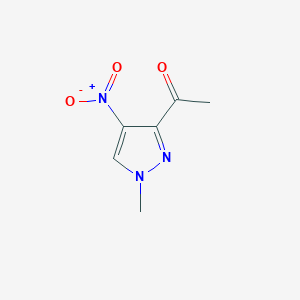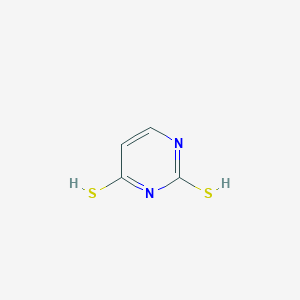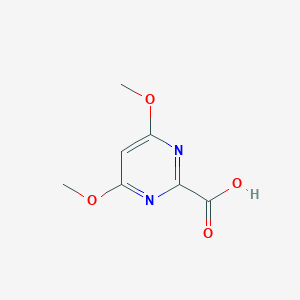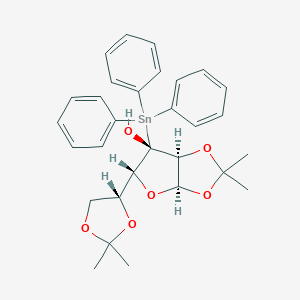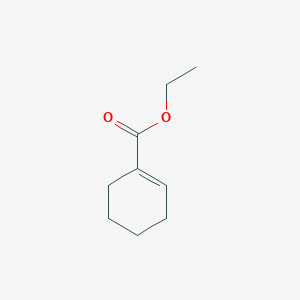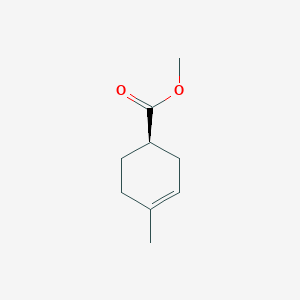
Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Also known as Menthyl isovalerate, this compound is a colorless liquid with a minty aroma. In
Mecanismo De Acción
The mechanism of action of methyl (Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate is not well understood. However, it is believed to interact with specific receptors in the body, leading to its various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Methyl (Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. Additionally, it has been shown to possess antioxidant properties, which may have beneficial effects on overall health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl (Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate in lab experiments is its unique properties, which make it a valuable tool for studying various physiological processes. Additionally, it is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are various future directions for the use of methyl (Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate in scientific research. One potential area of research is the development of new pain relief medications based on its anti-inflammatory and analgesic properties. Additionally, further research may be needed to better understand its mechanism of action and potential applications in other areas of research such as the development of new fragrance products and its potential use as an antioxidant.
Métodos De Síntesis
Methyl (Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate can be synthesized through various methods. One of the most common methods is the esterification of isovaleric acid with menthol using a catalyst such as sulfuric acid. Another method involves the reaction of menthol with isovaleryl chloride in the presence of a base such as sodium hydroxide. The synthesis of this compound requires careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Aplicaciones Científicas De Investigación
Methyl (Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate has various applications in scientific research. It is commonly used as a flavoring agent in the food industry due to its minty aroma. Additionally, it has potential applications in the pharmaceutical industry as it has been shown to possess anti-inflammatory and analgesic properties. This compound has also been used in the development of new fragrance products.
Propiedades
Número CAS |
137492-77-4 |
|---|---|
Nombre del producto |
Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3,8H,4-6H2,1-2H3/t8-/m0/s1 |
Clave InChI |
JNDBPUPULVCVFC-QMMMGPOBSA-N |
SMILES isomérico |
CC1=CC[C@@H](CC1)C(=O)OC |
SMILES |
CC1=CCC(CC1)C(=O)OC |
SMILES canónico |
CC1=CCC(CC1)C(=O)OC |
Sinónimos |
3-Cyclohexene-1-carboxylicacid,4-methyl-,methylester,(R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



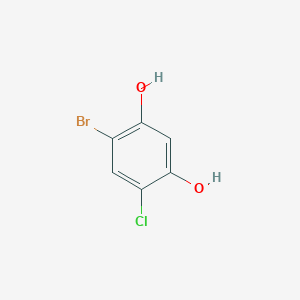
![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)
